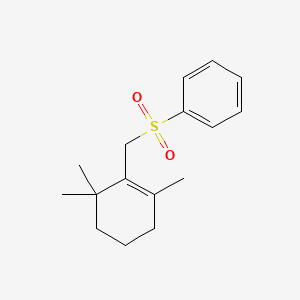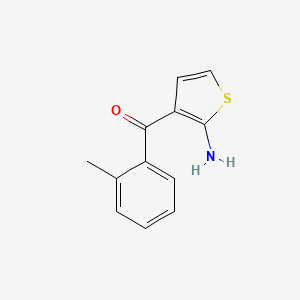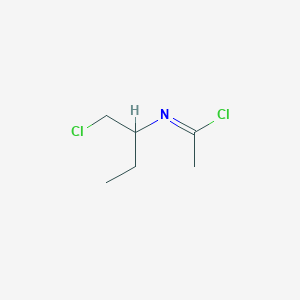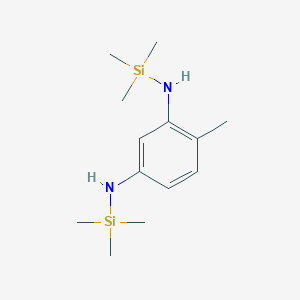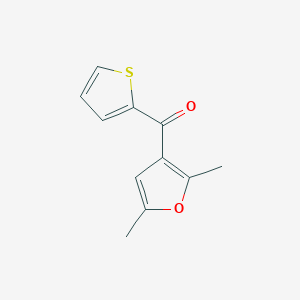
4-Nitrobenzoic acid;5-propan-2-ylnonan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . 5-Propan-2-ylnonan-5-ol is an alcohol with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group attached to the fifth carbon of a nonane chain, which also has a propan-2-yl substituent.
Preparation Methods
4-Nitrobenzoic acid: can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . Industrial production typically employs these methods due to their efficiency and yield.
5-Propan-2-ylnonan-5-ol: can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 5-propan-2-ylnonan-5-one using reducing agents like sodium borohydride or lithium aluminum hydride .
Chemical Reactions Analysis
4-Nitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can react with thionyl chloride to form 4-nitrobenzoyl chloride.
Oxidation: It can be further oxidized under specific conditions to form other derivatives.
5-Propan-2-ylnonan-5-ol: can undergo:
Scientific Research Applications
4-Nitrobenzoic acid: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor to the anesthetic procaine and folic acid.
Industry: It is used in the production of dyes and pigments.
5-Propan-2-ylnonan-5-ol: is used in:
Mechanism of Action
4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions. The nitro group is an electron-withdrawing group, which increases the acidity of the carboxylic acid group and stabilizes the carboxylate anion . This property makes it a useful intermediate in organic synthesis.
5-Propan-2-ylnonan-5-ol: acts primarily as an alcohol, participating in reactions typical of secondary alcohols. Its hydroxyl group can form hydrogen bonds, making it a useful solvent and reactant in organic synthesis .
Comparison with Similar Compounds
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and properties. For example, 4-nitrobenzoic acid is more acidic than 2-nitrobenzoic acid due to the electron-withdrawing effect of the nitro group in the para position .
5-Propan-2-ylnonan-5-ol: can be compared to other secondary alcohols like 2-propanol and 3-pentanol. Its unique structure with a long nonane chain and a propan-2-yl substituent gives it distinct physical and chemical properties, such as higher boiling points and different reactivity patterns .
Properties
CAS No. |
55705-75-4 |
|---|---|
Molecular Formula |
C19H31NO5 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-nitrobenzoic acid;5-propan-2-ylnonan-5-ol |
InChI |
InChI=1S/C12H26O.C7H5NO4/c1-5-7-9-12(13,11(3)4)10-8-6-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11,13H,5-10H2,1-4H3;1-4H,(H,9,10) |
InChI Key |
WDCGYWKEQWXJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


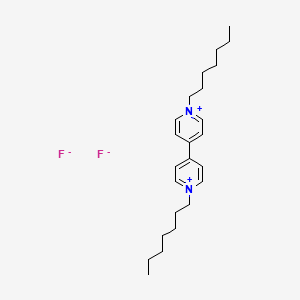

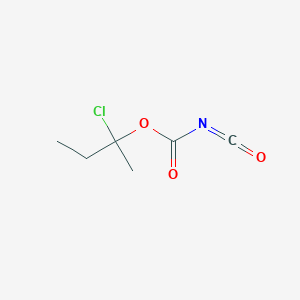
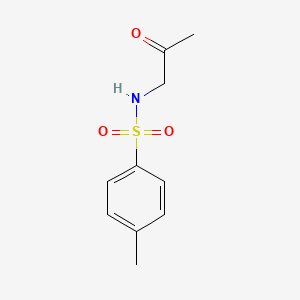
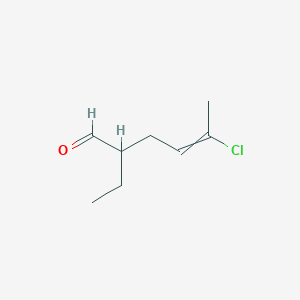
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)

